(S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Description

Properties

IUPAC Name |

(3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHROJZLGLNLBT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701203193 | |

| Record name | (3S)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106973-37-9 | |

| Record name | (3S)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106973-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the synthetic protocol, physicochemical properties, and spectroscopic data, presented in a clear and structured format to support research and development activities.

Compound Identification

| Property | Value |

| IUPAC Name | (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid |

| CAS Number | 106973-37-9 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

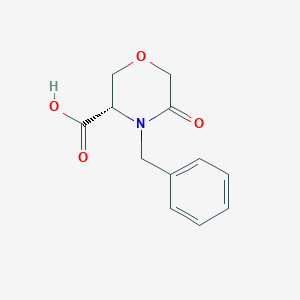

| Chemical Structure | ![Image of the chemical structure of this compound] |

| Physical Form | White to off-white powder or crystals.[1] |

| Purity | Typically ≥97% |

Synthesis Protocol

A detailed experimental procedure for the synthesis of this compound is outlined below. The synthesis involves the reaction of N-benzyl-L-serine with chloroacetyl chloride in a biphasic system, followed by cyclization and acidification.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Methodology

Materials:

-

N-benzyl-L-serine

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH), 50 wt% solution

-

Heptane

-

Hydrochloric acid (HCl), 37 wt% solution

-

Water

Procedure:

-

Reaction Setup: N-benzyl-L-serine (1.0 eq.) and tetrahydrofuran (6.1 vol.) are added to a reactor. The resulting solution is cooled to 0-5 °C.

-

Base Addition: A pre-cooled (0-5 °C) aqueous solution of potassium carbonate (3.0 eq.) in water (6.1 vol.) is added to the reactor.

-

Acylation: Chloroacetyl chloride (1.4 eq.) is slowly added through an addition funnel, ensuring the internal temperature is maintained below 5 °C.

-

Reaction Monitoring: The biphasic reaction mixture is stirred at 0-5 °C for approximately 30 minutes. The reaction progress is monitored by HPLC to ensure the consumption of N-benzyl-L-serine.

-

Hydrolysis: Once the initial reaction is complete, a 50 wt% sodium hydroxide solution is slowly added, maintaining the internal temperature between 5-10 °C, until the pH is stabilized above 13.5.

-

Workup: The reaction mixture is warmed to 25 °C. Heptane (2.03 v/v) is added, and the mixture is stirred rapidly for 10 minutes. The layers are allowed to separate, and the upper organic phase is discarded. This heptane wash is repeated with 3.04 v/v of heptane.

-

Acidification and Precipitation: The aqueous phase is cooled to -5 to 0 °C. 37 wt% hydrochloric acid is slowly added, keeping the temperature below 10 °C, until the pH is less than 2.

-

Isolation: The resulting slurry is aged at -10 to 0 °C for at least 4 hours. The precipitate is collected by filtration, and the filter cake is washed with pre-cooled (3-7 °C) water.

-

Drying: The wet product is dried under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.

Characterization Data

This section summarizes the available characterization data for this compound.

Physicochemical Properties

| Parameter | Value |

| Melting Point | Not explicitly found in search results. |

| Optical Rotation | Not explicitly found in search results. |

| Solubility | Information not available. |

Spectroscopic Data

While specific experimental spectra were not available in the search results, the expected spectroscopic characteristics are detailed below based on the compound's structure.

Logical Relationship of Spectroscopic Analysis

Caption: Relationship between the compound and spectroscopic analysis methods.

¹H NMR Spectroscopy (Expected)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (Ph-H) |

| ~4.5-4.8 | Singlet/ABq | 2H | -NCH₂-Ph |

| ~4.2-4.4 | Multiplet | 2H | -O-CH₂- |

| ~3.8-4.1 | Multiplet | 2H | -CH-COOH and one of -N-CH₂- |

| ~3.5-3.7 | Multiplet | 1H | One of -N-CH₂- |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~165-170 | -C=O (amide) |

| ~135-138 | Aromatic C (quaternary) |

| ~127-130 | Aromatic CH |

| ~65-70 | -O-CH₂- |

| ~55-60 | -CH-COOH |

| ~45-50 | -NCH₂-Ph |

| ~40-45 | -N-CH₂- (morpholine ring) |

IR Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710-1760 | Strong | C=O stretch (carboxylic acid) |

| ~1630-1670 | Strong | C=O stretch (amide) |

| ~1210-1320 | Strong | C-O stretch |

| ~1100-1200 | Medium | C-N stretch |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

Mass Spectrometry

| Parameter | Value |

| Molecular Ion [M]⁺ | Expected at m/z = 235.0845 |

| [M+H]⁺ | Expected at m/z = 236.0917 |

| [M-H]⁻ | Expected at m/z = 234.0772 |

| Key Fragments | Expected fragments corresponding to the loss of COOH, benzyl group, etc. |

Applications and Future Directions

This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its rigid, bicyclic-like structure and the presence of a carboxylic acid handle make it an attractive scaffold for the development of novel therapeutic agents. Further research could explore its utility in the synthesis of protease inhibitors, peptide mimetics, and other biologically active compounds. The stereochemistry at the C3 position is crucial for enantioselective interactions with biological targets.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of this compound should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The characterization data provided, where not explicitly cited, is based on theoretical predictions and typical values for the respective functional groups.

References

An In-Depth Technical Guide on the Physicochemical Properties of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a chiral heterocyclic compound belonging to the morpholine class. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of the potential biological significance of related structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological and chemical systems, informing formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Chemical Structure |  | |

| IUPAC Name | (3S)-4-benzyl-5-oxo-morpholine-3-carboxylic acid | [1] |

| CAS Number | 106973-37-9 | [1] |

| Molecular Formula | C₁₂H₁₃NO₄ | |

| Molecular Weight | 235.24 g/mol | [2] |

| Physical Form | White to off-white powder or crystals | [1][2] |

| Melting Point | 170-173 °C | [2] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Information not available. | |

| pKa | Not experimentally determined. A predicted pKa of -2.96 ± 0.40 is available for the corresponding methyl ester.[3] | |

| LogP (predicted) | 0.4986 | |

| Purity | ≥97% | [1] |

| Storage | Room Temperature | [1] |

Experimental Protocols

Synthesis of this compound[5]

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

N-benzyl-L-serine

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Chloroacetyl chloride

-

50 wt% Sodium hydroxide (NaOH) solution

-

37 wt% Hydrochloric acid (HCl)

-

Heptane

-

Water

Procedure:

-

To a reactor, add N-benzyl-L-serine (1.0 equivalent) and tetrahydrofuran (6.1 volumes).

-

Cool the resulting solution to 0-5 °C.

-

Add a pre-cooled aqueous solution of potassium carbonate (3.0 equivalents in 6.1 volumes of water) at 0-5 °C.

-

Slowly add chloroacetyl chloride (1.4 equivalents) through an addition funnel, strictly maintaining the internal temperature below 5 °C.

-

Stir the biphasic reaction mixture at 0-5 °C for approximately 30 minutes.

-

Monitor the reaction progress by HPLC. If the residual N-benzyl-L-serine is greater than 6 area percent, add additional chloroacetyl chloride.

-

Once the reaction is complete, slowly add 50 wt% sodium hydroxide solution, keeping the internal temperature between 5-10 °C, until the pH is stable above 13.5.

-

Warm the reaction mixture to 25 °C and add heptane (2.03 volumes). Stir rapidly for 10 minutes and allow the layers to separate. Discard the upper organic phase.

-

Repeat the heptane wash (3.04 volumes) on the aqueous phase and discard the organic layer.

-

Cool the aqueous phase to -5 to 0 °C and slowly add 37 wt% hydrochloric acid, maintaining the temperature below 10 °C, until the pH is less than 2.

-

Maintain the resulting slurry at -10 to 0 °C for at least 4 hours.

-

Filter the slurry through a Whatman No. 1 filter paper.

-

Wash the filter cake with pre-cooled (3-7 °C) water (2 x 4.57 volumes).

-

Dry the wet filter cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Analytical Methods[5]

-

HPLC Analysis:

-

Column: YMC S5 ODS, 4.6 × 50 mm

-

Mobile Phase: Gradient elution from 10-90% aqueous methanol containing 0.2% phosphoric acid.

-

Flow Rate: 4 mL/min

-

Detection: 220 nm

-

Retention Time: 1.82 min

-

-

Chiral HPLC Analysis:

-

Column: Chiralcel OJ-R, 150 × 4.6 mm, 5 µm

-

Eluent: Methanol: 0.2% phosphoric acid aqueous solution (50:50)

-

Flow Rate: 1 mL/min

-

Detection: 210 nm

-

Retention Time: 7.94 min

-

Enantiomeric Excess (ee): 100%

-

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways.

However, the morpholine scaffold is a well-established pharmacophore in drug discovery. Derivatives of morpholine have been reported to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The benzyl group and the carboxylic acid moiety also present opportunities for diverse biological interactions.

The potential for biological activity warrants further investigation into this specific compound and its analogs. A logical next step would be to screen this compound against a panel of biological targets to elucidate any potential therapeutic applications.

Logical Workflow for Biological Screening

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

This compound is a readily synthesizable chiral molecule with well-defined physicochemical properties. While its specific biological activity remains to be elucidated, its structural features, incorporating the medicinally important morpholine ring, suggest potential for biological applications. The provided synthetic and analytical protocols offer a solid foundation for further research and development of this compound and its derivatives for various scientific and therapeutic purposes. Future studies should focus on comprehensive biological screening to uncover its potential roles in cellular signaling and as a lead compound in drug discovery.

References

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid: A Constrained Amino Acid Analog for Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a conformationally constrained amino acid analog that has garnered interest in the field of drug discovery and development. Its rigid morpholine-based scaffold serves as a valuable tool in the design of peptidomimetics and other bioactive molecules. By restricting the conformational flexibility inherent in natural amino acids, this synthetic analog allows for the stabilization of specific secondary structures in peptides, potentially leading to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in constructing novel therapeutic agents.

Physicochemical Properties

This compound is a white to off-white powder or crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₄ | [1] |

| Molecular Weight | 235.24 g/mol | [1] |

| CAS Number | 106973-37-9 | |

| IUPAC Name | (3S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid | |

| Purity | Typically ≥97% | |

| Physical Form | White to off-white powder or crystals | |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclization of N-benzyl-L-serine with chloroacetyl chloride. This procedure provides a reliable method for obtaining the desired constrained amino acid analog.

Synthesis of this compound from N-benzyl-L-serine

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

N-benzyl-L-serine

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Chloroacetyl chloride

-

50% Sodium hydroxide (NaOH) solution

-

37% Hydrochloric acid (HCl)

-

Heptane

-

Water (pre-cooled)

Procedure: [2]

-

To a suitable reactor, add N-benzyl-L-serine (1.0 eq.) and tetrahydrofuran (6.1 vol.).

-

Cool the resulting solution to 0-5 °C.

-

Add a pre-cooled aqueous solution of potassium carbonate (3.0 eq. in 6.1 vol. of water) to the reactor.

-

Slowly add chloroacetyl chloride (1.4 eq.) through an addition funnel, ensuring the internal temperature is maintained below 5 °C.

-

Age the biphasic reaction mixture at 0-5 °C with stirring for approximately 30 minutes.

-

Monitor the reaction for completeness using HPLC analysis. If the N-benzyl-L-serine residue is greater than 6 area percent, add additional chloroacetyl chloride.

-

Once the reaction is complete, slowly add 50 wt% sodium hydroxide solution, maintaining the internal temperature between 5-10 °C, until the pH stabilizes above 13.5.

-

Warm the reaction mixture to 25 °C and add heptane (2.03 vol.). Stir rapidly for 10 minutes and allow the layers to separate. Discard the upper organic phase.

-

Repeat the heptane wash (3.04 vol.) on the aqueous phase.

-

Cool the aqueous phase to -5 to 0 °C.

-

Slowly add 37 wt% hydrochloric acid, keeping the temperature below 10 °C, until the pH is less than 2.

-

Maintain the resulting slurry at -10 to 0 °C for at least 4 hours.

-

Filter the slurry and wash the filter cake with pre-cooled (3-7 °C) water (2 x 4.57 vol.).

-

Dry the wet filter cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.

References

Chiral Purity Analysis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the chiral purity of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Accurate assessment of enantiomeric purity is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

Introduction

This compound is a chiral building block whose stereochemistry is crucial for its intended biological activity. The presence of its enantiomer, (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, robust and reliable analytical methods for the determination of its enantiomeric excess (e.e.) are essential during process development, quality control, and regulatory submissions. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.

Below is a diagram illustrating the enantiomers of 4-Benzyl-5-oxomorpholine-3-carboxylic acid.

A Technical Guide to the Spectroscopic and Synthetic Aspects of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The information is tailored for researchers and professionals engaged in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a chiral molecule with the following structural and chemical properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid |

| CAS Number | 106973-37-9 |

Spectroscopic Data

Due to the limited availability of experimentally derived spectra in the public domain, the following sections provide a combination of predicted and expected spectroscopic data based on the compound's structure and data from analogous molecules.

The predicted ¹H and ¹³C NMR data are crucial for the structural elucidation and purity assessment of the compound. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | COOH |

| 7.25-7.40 | m | 5H | Aromatic-H (Benzyl) |

| 4.65 | d | 1H | N-CH ₂-Ph (geminal coupling) |

| 4.50 | d | 1H | N-CH ₂-Ph (geminal coupling) |

| 4.30 | dd | 1H | O-CH ₂-C=O |

| 4.15 | dd | 1H | O-CH ₂-C=O |

| 4.05 | t | 1H | N-CH -COOH |

| 3.80 | dd | 1H | O-CH ₂-CH |

| 3.65 | dd | 1H | O-CH ₂-CH |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C OOH |

| ~168.0 | N-C =O |

| ~136.0 | Aromatic C (quaternary) |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~68.0 | O-C H₂-C=O |

| ~65.0 | O-C H₂-CH |

| ~58.0 | N-C H-COOH |

| ~50.0 | N-C H₂-Ph |

The IR spectrum is valuable for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Strong | C=O stretch (Amide) |

| 1600-1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1250 | Medium | C-N stretch |

| ~1100 | Medium | C-O stretch |

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The data presented below is based on predicted values.

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 236.0917 |

| [M+Na]⁺ | 258.0736 |

| [M-H]⁻ | 234.0772 |

Experimental Protocols

The following protocol is adapted from a known synthetic route[1]:

-

Reaction Setup: To a solution of N-benzyl-L-serine in tetrahydrofuran (THF), add a pre-cooled aqueous solution of potassium carbonate.

-

Acylation: Cool the mixture and slowly add chloroacetyl chloride, maintaining the temperature below 5°C.

-

Workup: After the reaction is complete, as monitored by HPLC, adjust the pH to >13.5 with 50% sodium hydroxide solution. The aqueous phase is then washed with heptane.

-

Precipitation: Cool the aqueous phase and slowly add hydrochloric acid until the pH is <2, keeping the temperature below 10°C.

-

Isolation: The resulting slurry is stirred at a low temperature for several hours, filtered, washed with cold water, and dried under vacuum to yield the final product.

-

NMR Spectroscopy: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI), to generate ions in the gas phase.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.

Caption: General workflow for spectroscopic analysis.

References

Navigating the Therapeutic Potential of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid Derivatives: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature and databases currently lack specific biological activity data for (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid and its direct derivatives. This guide, therefore, provides a comprehensive overview of the biological activities of structurally related morpholine-containing compounds to offer insights into the potential therapeutic applications of this chemical scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals as a foundation for further investigation.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including improved solubility and metabolic stability, make it an attractive moiety for the design of novel therapeutic agents. The this compound core combines the morpholine ring with a chiral carboxylic acid and a benzyl group, suggesting potential for specific interactions with biological targets. While direct biological data is not available for this specific structure, analysis of analogous compounds provides a strong rationale for its investigation across various therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity of Structurally Related Morpholine Derivatives

Recent studies have highlighted the anticancer potential of various morpholine derivatives. These compounds have been shown to inhibit cancer cell proliferation through different mechanisms, including the inhibition of crucial enzymes and signaling pathways involved in tumor growth and survival.

A series of novel morpholine-acetamide derivatives were synthesized and evaluated for their inhibitory activities against carbonic anhydrase (CA) and their anticancer effects on an ovarian cancer cell line (ID8).[1] Several of these compounds demonstrated significant biological activity.

Quantitative Data: Carbonic Anhydrase Inhibition and Anticancer Activity

| Compound | Carbonic Anhydrase IC50 (μM) | ID8 Ovarian Cancer Cell Line IC50 (μM) |

| 1c | 8.80 | - |

| 1d | 11.13 | - |

| 1h | 8.12 | 9.40 |

| 1i | - | 11.2 |

| Acetazolamide (Standard) | 7.51 | - |

| Cisplatin (Standard) | - | 8.50 |

Data extracted from a study on morpholine-acetamide derivatives.[1]

Mechanism of Action: Inhibition of HIF-1α

In addition to carbonic anhydrase inhibition, several of the morpholine-acetamide derivatives were found to significantly inhibit Hypoxia-Inducible Factor-1α (HIF-1α).[1] HIF-1α is a key transcription factor that plays a critical role in tumor adaptation to hypoxic conditions, promoting angiogenesis, and metabolic reprogramming. Its inhibition is a validated strategy in anticancer drug discovery.

Caption: Inhibition of the HIF-1α signaling pathway by morpholine derivatives.

Antimicrobial Activity of Structurally Related Compounds

The morpholine scaffold is a key component of several antibacterial and antifungal agents. While no direct antimicrobial data exists for this compound derivatives, studies on N-benzylamides of thieno[2,3-d]pyrimidine-6-carboxylic acid, which share the benzyl and carboxylic acid amide features, have shown promising antimicrobial activity.

A series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were synthesized and screened for their activity against various bacterial strains. The results indicated good activity against Gram-positive bacteria.[2]

Quantitative Data: Antimicrobial Activity

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| 5.1 (Unsubstituted benzyl) | 15.6 | 15.6 | 62.5 |

| 5.2 (4-Methylbenzyl) | 15.6 | 15.6 | 62.5 |

| 5.3 (4-Methoxybenzyl) | 15.6 | 15.6 | 62.5 |

| 5.4 (4-Fluorobenzyl) | 31.2 | 31.2 | 125 |

| 5.5 (3,4-Dichlorobenzyl) | 31.2 | 31.2 | 125 |

| Meropenem (Standard) | 0.48 | 0.24 | 0.97 |

Data extracted from a study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.[2]

Experimental Protocols

Synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides[2]

A general method for the synthesis of the aforementioned antimicrobial compounds is as follows:

-

To a solution of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF), 1,1'-carbonyldiimidazole (1.02 equivalents) is added.

-

The reaction mixture is heated at 50°C for 10 minutes until the evolution of carbon dioxide ceases, indicating the formation of the imidazolide intermediate.

-

The corresponding substituted benzylamine (1.02 equivalents) is then added to the solution.

-

The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

-

The product is isolated by pouring the reaction mixture into water, followed by filtration and purification.

Caption: Synthetic workflow for N-benzyl-thieno[2,3-d]pyrimidine-6-carboxamides.

In Vitro Anticancer Assay (MTT Assay)[1]

The anti-proliferative activity of the morpholine-acetamide derivatives was determined using the MTT (3-[4,5-dimethylthiazole-2-yl]-2,5 diphenyl tetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., ID8 ovarian cancer cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Directions and Conclusion

The this compound scaffold represents an unexplored area of chemical space with significant potential for the development of new therapeutic agents. The presence of the morpholine ring suggests favorable pharmacokinetic properties, while the benzyl and chiral carboxylic acid moieties offer opportunities for specific and potent interactions with biological targets.

Based on the biological activities of structurally related compounds, future research on derivatives of this compound should focus on:

-

Anticancer Screening: Evaluation against a panel of cancer cell lines, with a particular focus on tumors where carbonic anhydrase and HIF-1α are known to be upregulated.

-

Antimicrobial Testing: Screening against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.

-

Neurological Applications: The morpholine core is present in drugs targeting the central nervous system. Therefore, evaluation for activity against neurological targets could be a fruitful avenue of research.

References

- 1. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid: A Conformationally Constrained Dipeptide Mimetic for Advanced Peptide Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a chiral building block utilized in peptide synthesis to introduce conformational constraints. Its rigid structure serves as a dipeptide mimetic, effectively locking the peptide backbone into a specific orientation. This property is of significant interest in medicinal chemistry and drug discovery, as it can lead to peptides with enhanced biological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this valuable synthetic amino acid.

Physicochemical Properties

This compound is commercially available as a white to off-white powder or crystals. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H13NO4 | [1][2] |

| Molecular Weight | 235.24 g/mol | [2] |

| CAS Number | 106973-37-9 | [2] |

| Purity | Typically ≥97% | [2] |

| IUPAC Name | (3S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid | |

| Storage Temperature | Room Temperature |

Synthesis and Incorporation into Peptides

General Synthetic Approach

The synthesis of such constrained amino acids often starts from readily available chiral precursors. The overall workflow can be conceptualized as follows:

References

- 1. PubChemLite - this compound (C12H13NO4) [pubchemlite.lcsb.uni.lu]

- 2. calpaclab.com [calpaclab.com]

- 3. Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Conformationally Constrained Dipeptide Mimetics with Azabicyclo[4,3,0]nonanone and Azabicyclo[5,3,0]decanone Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid suppliers and purity standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, including a list of suppliers, established purity standards, and detailed analytical methodologies for quality assessment. This document is intended to assist researchers and professionals in sourcing and verifying the quality of this compound for scientific and drug development applications.

Suppliers and Purity Standards

This compound (CAS No. 106973-37-9) is available from various chemical suppliers. The purity of the compound is a critical parameter for its application in research and development. The following table summarizes the available information on suppliers and their stated purity standards.

| Supplier | CAS Number | Stated Purity | Additional Information |

| Sigma-Aldrich | 106973-37-9 | 97% | Marketed under the Synthonix Corporation brand. |

| Hubei Aumei New Material Co., Ltd. | 106973-37-9 | 99% min | - |

| Wuhan Monad Medicine Tech Co.,LTD. | 106973-37-9 | 99% | - |

| Aladdin Scientific | 106973-37-9 | min 97% | - |

| Accela ChemBio Co Ltd | - | Not Specified | Contact for information.[1] |

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is crucial for reliable experimental outcomes. The following are detailed experimental protocols for key analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: YMC S5 ODS, 4.6 x 50 mm.[2]

-

Mobile Phase: A gradient of 10-90% aqueous methanol containing 0.2% phosphoric acid.[2]

-

Flow Rate: 4 mL/min.[2]

-

Detection Wavelength: 220 nm.[2]

-

Expected Retention Time: Approximately 1.82 minutes.[2]

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare the sample solution by dissolving the material to be tested in the same solvent.

-

Set up the HPLC system with the specified column and mobile phase conditions.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is essential to confirm the stereochemical identity and determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Chiralcel OJ-R, 150 x 4.6 mm, 5 µm.[2]

-

Mobile Phase: A mixture of methanol and 0.2% aqueous phosphoric acid (50:50).[2]

-

Flow Rate: 1 mL/min.[2]

-

Detection Wavelength: 210 nm.[2]

-

Expected Retention Time: Approximately 7.94 minutes for the (S)-enantiomer.[2]

-

Procedure:

-

Prepare a sample solution of this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

The enantiomeric excess is calculated from the peak areas of the (S) and any potential (R) enantiomer peaks in the chromatogram. An e.e. of 100% indicates the absence of the (R)-enantiomer.[2]

-

Spectroscopic Analysis

Experimental and Logical Workflow Diagrams

The following diagrams illustrate key processes related to the quality control and sourcing of this compound.

Caption: Quality Control Workflow for this compound.

References

Technical Guide: Safety and Handling of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, a key building block in the development of targeted protein degraders. The following sections detail its chemical properties, safety protocols, and general experimental procedures.

Chemical and Physical Properties

This compound is a white to off-white powder or crystalline solid. A summary of its key chemical identifiers and physical properties is provided below.

| Property | Value |

| IUPAC Name | (3S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid |

| CAS Number | 106973-37-9 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Physical Form | White to off-white powder or crystals[1] |

| Purity | ≥97%[1] |

| Storage Temperature | Room Temperature[1] |

Safety and Handling

Comprehensive safety data for this compound has been compiled from multiple supplier safety data sheets.

Hazard Identification

The compound is classified with the following hazards:

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[2] |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

| Type | GHS Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P272 | Contaminated work clothing should not be allowed out of the workplace.[2] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[2] |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Response | P321 | Specific treatment (see supplemental first aid instruction on this label).[2] |

| Response | P333 + P317 | If skin irritation or rash occurs: Get medical help.[2] |

| Response | P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron.

-

Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Fire-Fighting Advice: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

-

Accidental Release: Avoid dust formation. Avoid breathing mist, gas, or vapors. Use personal protective equipment. For containment and cleanup, use an inert absorbent material and dispose of it as hazardous waste.

Experimental Protocols

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.

Synthesis of this compound

A general procedure for the synthesis of the title compound is as follows:

-

Reaction Setup: N-benzyl-L-serine (1.0 eq.) and tetrahydrofuran (THF) are added to a reactor and the resulting solution is cooled to 0-5 °C.

-

Base Addition: A pre-cooled aqueous solution of potassium carbonate (3.0 eq.) is added.

-

Acylation: Chloroacetyl chloride (1.4 eq.) is slowly added through an addition funnel while maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: The biphasic reaction mixture is aged at 0-5 °C with stirring for approximately 30 minutes. The reaction progress is monitored by HPLC.

-

Workup: Once the reaction is complete, a 50 wt% sodium hydroxide solution is slowly added, maintaining the internal temperature between 5-10°C until the pH is >13.5. The organic phase is discarded, and the aqueous phase is washed with heptane.

-

Precipitation: The aqueous phase is cooled to -5-0 °C, and 37 wt% hydrochloric acid is slowly added, keeping the temperature <10 °C, until the pH is <2.

-

Isolation: The resulting slurry is aged at -10-0 °C for at least 4 hours, then filtered. The filter cake is washed with pre-cooled water.

-

Drying: The wet filter cake is dried under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.[3]

Representative Use in Protein Degrader Synthesis

As a "Protein Degrader Building Block," this molecule is a precursor for creating bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras). A representative workflow for its use is outlined below.

Caption: Representative workflow for the synthesis and biological evaluation of a PROTAC.

Biological Context and Signaling Pathways

While specific biological targets for compounds directly derived from this compound are not extensively documented in publicly available literature, its role as a protein degrader building block places it within the ubiquitin-proteasome system. PROTACs, synthesized from such building blocks, function by inducing the degradation of a target protein.

The general mechanism of action for a PROTAC is as follows:

Caption: General signaling pathway for PROTAC-mediated protein degradation.

This guide provides a foundational understanding of the safety, handling, and application of this compound for professionals in research and drug development. Adherence to the safety guidelines outlined is paramount for ensuring a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a conformationally constrained, unnatural amino acid derivative. Its rigid morpholinone scaffold makes it a valuable building block in drug discovery and peptide science for the development of peptidomimetics with enhanced biological activity, selectivity, and metabolic stability. The incorporation of such sterically hindered amino acids into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to ensure high coupling efficiency and prevent side reactions.

These application notes provide a comprehensive guide and detailed protocols for the successful incorporation of this compound into peptide chains using Fmoc-based SPPS.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of sterically demanding amino acids like this compound is highly dependent on the choice of coupling reagent. Standard coupling reagents may prove insufficient, leading to incomplete reactions and deletion sequences. High-efficiency uronium/aminium or phosphonium salt-based reagents are recommended.[1] The following table summarizes typical coupling efficiencies observed for sterically hindered amino acids with various coupling reagents.

| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Typical Yield for Hindered Residues | Racemization Risk |

| HBTU | HOBt | DIPEA/NMM | 1-2 hours | Moderate to Good | Low |

| HATU | HOAt | DIPEA/NMM | 1-4 hours | Excellent | Very Low |

| PyBOP | HOBt | DIPEA/NMM | 1-2 hours | Good | Low |

| COMU | Oxyma | DIPEA/NMM | 30-60 min | Excellent | Very Low |

| DCC/DIC | HOBt | N/A | 2-4 hours | Low to Moderate | Moderate |

Data compiled from general SPPS literature for sterically hindered amino acids.[1][2] Actual yields may vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following protocols are designed for manual or automated Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be necessary for different scales or specific peptide sequences.

Protocol 1: Standard Coupling of this compound

This protocol is recommended for the incorporation of this compound into a growing peptide chain on a solid support.

1. Resin Preparation:

- Swell the resin (e.g., Rink Amide or Wang resin, 0.1 mmol) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate for 3 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of this compound:

- Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF.

- Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents) to the solution.

- Allow the mixture to pre-activate for 1-2 minutes.

- Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the reaction vessel at room temperature for 2-4 hours.[1] For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

4. Washing:

- Drain the coupling solution.

- Wash the resin with DMF (5 x 1 min) to remove excess reagents and by-products.

5. Monitoring the Coupling Reaction (Optional but Recommended):

- Perform a qualitative ninhydrin (Kaiser) or TNBS test on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., colorless for TNBS) indicates a complete coupling reaction.

6. Capping (Optional):

- If the coupling is incomplete, cap any unreacted N-terminal amines to prevent the formation of deletion sequences.

- Treat the resin with a solution of acetic anhydride and DIPEA in DMF (5% v/v each) for 30 minutes.

- Wash the resin with DMF (3 x 1 min).

7. Continuation of Synthesis:

- Proceed to the Fmoc deprotection of the newly added residue for the coupling of the next amino acid.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

- After the final Fmoc deprotection and coupling cycle, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

2. Cleavage:

- Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A standard cocktail is:

- 95% Trifluoroacetic acid (TFA)

- 2.5% Water

- 2.5% Triisopropylsilane (TIS)

- Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

- Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, then decant the ether.

- Wash the peptide pellet with cold diethyl ether and dry under vacuum.

4. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: SPPS workflow for incorporating this compound.

Caption: Activation and coupling mechanism using HATU.

References

Application Notes and Protocols for (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid in PROTAC Linker Design and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately dictating the efficiency and selectivity of protein degradation.

This document provides detailed application notes and protocols for the use of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid , a constrained, chiral building block, in the design and synthesis of PROTAC linkers. Its rigid morpholine scaffold can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon ternary complex formation and leading to improved potency and selectivity. The carboxylic acid functionality provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand via standard amide bond formation.

This compound: A Constrained Linker Component

The structure of this compound is characterized by a chiral morpholine-5-one ring with a benzyl group on the nitrogen and a carboxylic acid at the 3-position.

Key Properties and Advantages in PROTAC Linker Design:

-

Conformational Rigidity: The cyclic nature of the morpholine ring restricts the flexibility of the linker, which can help to optimize the geometry of the ternary complex for efficient ubiquitination.

-

Chirality: The defined stereochemistry at the C3 position can influence the spatial orientation of the attached ligands, potentially leading to improved target engagement and degradation.

-

Synthetic Tractability: The carboxylic acid group allows for straightforward amide coupling reactions, a widely used and robust method in PROTAC synthesis.

-

Modulation of Physicochemical Properties: The incorporation of the polar morpholine-5-one moiety can influence the solubility and cell permeability of the resulting PROTAC.

Proposed PROTAC Design and Synthesis Workflow

The following section outlines a general strategy for the incorporation of this compound into a PROTAC. The workflow involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC incorporating the this compound linker.

Protocol 1: Synthesis of Linker-E3 Ligase Conjugate

This protocol describes the amide coupling of this compound to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

-

This compound

-

Amine-functionalized E3 Ligase Ligand (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Linker-E3 Ligase Conjugate.

Protocol 2: Debenzylation of the Linker

This protocol describes the removal of the benzyl protecting group from the morpholine nitrogen.

Materials:

-

Linker-E3 Ligase Conjugate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the Linker-E3 Ligase Conjugate in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate.

Protocol 3: Final PROTAC Assembly

This protocol describes the coupling of the deprotected Linker-E3 Conjugate to a carboxylic acid-functionalized POI ligand.

Materials:

-

Debenzylated Linker-E3 Conjugate (1.0 eq)

-

Carboxylic acid-functionalized POI Ligand (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen or Argon atmosphere

Procedure:

-

Follow the amide coupling procedure outlined in Protocol 1, using the debenzylated Linker-E3 Conjugate and the carboxylic acid-functionalized POI Ligand as starting materials.

-

After aqueous workup, purify the final PROTAC product by preparative HPLC to obtain the desired purity.

Biological Evaluation of PROTACs

Once synthesized and purified, the novel PROTACs should be evaluated for their biological activity.

Protocol 4: Western Blot for Protein Degradation

This assay determines the ability of the PROTAC to induce the degradation of the target protein in cells.

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solutions (e.g., 10 mM in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody specific to the POI

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Harvest cells and lyse them in cell lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and visualize the protein bands.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify band intensities to determine the percentage of protein degradation.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table to facilitate comparison of the potency and efficacy of different PROTACs.

| PROTAC Candidate | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-1 | This compound | Value | Value |

| Control PROTAC | Flexible PEG Linker | Value | Value |

-

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.

Conclusion

This compound represents a valuable building block for the design of conformationally constrained PROTAC linkers. Its rigid scaffold has the potential to enhance the potency and selectivity of PROTACs by pre-organizing the molecule for optimal ternary complex formation. The synthetic protocols provided herein offer a robust framework for the incorporation of this linker into novel PROTACs, and the biological evaluation methods will enable the characterization of their degradation efficiency. Further exploration of such rigid linkers is a promising avenue for the development of next-generation protein degraders with improved therapeutic properties.

Application Notes and Protocols for (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a chiral heterocyclic compound incorporating a morpholine scaffold. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently integrated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and oral bioavailability.[1] While direct evidence for the application of this compound as a kinase inhibitor is not extensively documented in publicly available literature, its structural components are present in known kinase inhibitors. For instance, morpholine-containing derivatives have been successfully developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[2][3]

These application notes provide a comprehensive overview of the potential utility of this compound as a scaffold or starting material for the development of novel kinase inhibitors. The following sections detail hypothetical screening data, experimental protocols for key assays, and graphical representations of relevant biological pathways and experimental workflows.

Hypothetical Screening Data

The following tables represent plausible data that could be generated during the initial screening and characterization of a series of kinase inhibitors derived from the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Morpholine Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| MOL-001 | EGFR | 85.2 |

| MOL-002 | VEGFR2 | 150.7 |

| MOL-003 | PDGFRβ | 210.4 |

| Gefitinib (Control) | EGFR | 25.5 |

Table 2: Anti-proliferative Activity of Lead Compound MOL-001

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 1.2 |

| MCF-7 | Breast cancer | 3.5 |

| HCT116 | Colon cancer | 5.1 |

| Gefitinib (Control) | A549 | 0.8 |

Experimental Protocols

In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a target kinase.

Materials:

-

Target kinase (e.g., EGFR)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

TR-FRET dilution buffer

-

Test compounds (dissolved in DMSO)

-

384-well microplates

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare a 2X solution of the target kinase and Eu-labeled antibody in TR-FRET dilution buffer.

-

Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer.

-

Create a serial dilution of the test compounds in DMSO, and then dilute further in TR-FRET dilution buffer to a 4X final concentration.

-

Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase/antibody solution to each well.

-

Add 10 µL of the 2X tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of test compounds on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO) and plot against compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow

Caption: Workflow for Kinase Inhibitor Screening.

Logical Relationship

References

Application Notes and Protocols: Incorporation of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid into Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of bioactive peptides. These modifications can overcome inherent limitations of natural peptides, such as poor metabolic stability, low oral bioavailability, and conformational flexibility. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a conformationally constrained amino acid analogue that offers a rigid scaffold. Its structure is anticipated to induce specific secondary structures, such as β-turns, within a peptide sequence. Inducing a stable, receptor-preferred conformation can lead to significant improvements in binding affinity, receptor selectivity, and resistance to proteolytic degradation.[1][2][3]

These application notes provide a comprehensive guide for the incorporation of this compound into bioactive peptides and the subsequent evaluation of their structure and function. The protocols are based on established solid-phase peptide synthesis (SPPS) methodologies.

Research Workflow for Incorporation and Evaluation

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of peptides incorporating this compound.

Caption: Workflow for peptide modification and evaluation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol describes the manual synthesis of a target peptide on a solid support, incorporating this compound.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling:

-

Add the desired amount of resin to the reaction vessel.

-

Wash and swell the resin with DMF for 30-60 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate tube, dissolve the Fmoc-amino acid (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF (3-5 times).

-

(Optional) Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Incorporation of this compound:

-

This constrained analogue may exhibit slower coupling kinetics due to steric hindrance.

-

Follow the same procedure as in step 3, but consider the following modifications:

-

Use a higher excess of the acid and coupling reagents (e.g., 5 eq.).

-

Extend the coupling time to 4-6 hours or perform the reaction overnight.

-

Consider double coupling (repeating the coupling step with fresh reagents).

-

Alternative coupling reagents like HATU or COMU can be tested for improved efficiency.

-

-

-

Repeat Cycles:

-

Repeat steps 2 and 3 (or 4 for the specific incorporation) for each amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Protocol 2: Peptide Purification and Characterization

Materials:

-

Crude peptide

-

Solvents: Acetonitrile (ACN), Water (H₂O), TFA

-

Reverse-Phase HPLC (RP-HPLC) system with a C18 column

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/H₂O with 0.1% TFA).

-

Purify the peptide using preparative RP-HPLC. Use a gradient of ACN in water (both containing 0.1% TFA).

-

Collect fractions corresponding to the major peak.

-

-

Characterization:

-

Analyze the purity of the collected fractions using analytical RP-HPLC. Pool fractions with >95% purity.

-

Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The observed mass should match the calculated theoretical mass.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Protocol 3: Structural Analysis by Circular Dichroism (CD) Spectroscopy

Purpose: To assess the secondary structure of the peptide in solution.

Procedure:

-

Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Determine the exact concentration of the peptide solution (e.g., by UV absorbance at 280 nm if Trp or Tyr are present, or by amino acid analysis).

-

Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette.

-

Analyze the resulting spectrum for characteristic secondary structure signals (e.g., α-helix, β-sheet, β-turn, or random coil).

-

Compare the spectrum of the modified peptide with that of the unmodified parent peptide to determine the structural impact of the incorporation.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are template tables for presenting bioactivity and stability data.

Table 1: In Vitro Bioactivity of Parent vs. Modified Peptides

| Peptide Sequence | IC₅₀ (nM) | Fold Change |

| [Parent Peptide] | Value | 1.0 |

| [Peptide with (S)-4-Benzyl-5-oxomorpholine-3-CA] | Value | Value |

Table 2: Proteolytic Stability of Parent vs. Modified Peptides

| Peptide Sequence | Half-life (t₁/₂) in human serum (min) |

| [Parent Peptide] | Value |

| [Peptide with (S)-4-Benzyl-5-oxomorpholine-3-CA] | Value |

Visualization of a Representative Signaling Pathway

Bioactive peptides often exert their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and initiating an intracellular signaling cascade. The diagram below illustrates a generic GPCR signaling pathway that could be modulated by a custom-designed peptide.

Caption: A representative GPCR signaling pathway.

These protocols and guidelines provide a robust framework for the successful incorporation of this compound into bioactive peptides and the thorough evaluation of their resulting properties. This approach enables a systematic investigation into the potential of this constrained amino acid to enhance the therapeutic profiles of peptide-based drug candidates.

References

Application Notes and Protocols for the Synthesis and Evaluation of BRD4-Degrading PROTACs with Novel Linkers

For Researchers, Scientists, and Drug Development Professionals.

Introduction